molecular formula C16H19N5O2 B10936760 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10936760
M. Wt: 313.35 g/mol
InChI Key: RCYTVUCEVCCTOE-UHFFFAOYSA-N
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Description

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring structure.

    Isoxazole: Contains the isoxazole ring.

    Pyridine-4-carboxamide: Features the pyridine ring with a carboxamide group.

Uniqueness

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H19N5O2/c1-9-8-13(14-12(4)20-23-16(14)18-9)15(22)17-5-6-21-11(3)7-10(2)19-21/h7-8H,5-6H2,1-4H3,(H,17,22)

InChI Key

RCYTVUCEVCCTOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCN3C(=CC(=N3)C)C

Origin of Product

United States

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